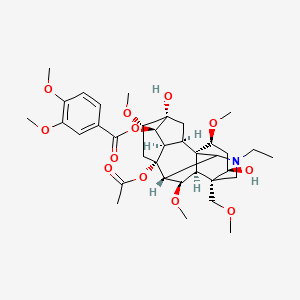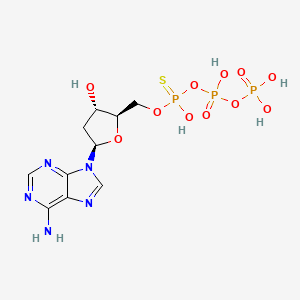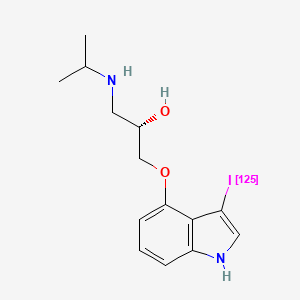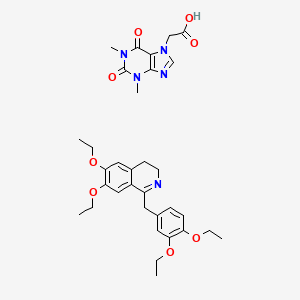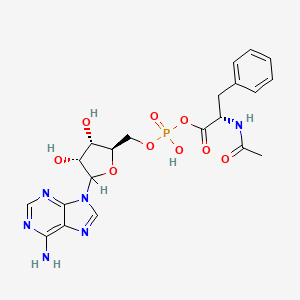
p-薄荷烷
描述
Synthesis Analysis
The synthesis of p-Menthane derivatives involves several key methodologies, including the Claisen rearrangement of allylic alcohols and iodolactonization of gamma,delta-unsaturated acids. For example, starting from (R)-(+)- and (S)-(-)-pulegone, enantiomeric pairs of esters and lactones with the p-menthane system were obtained through these steps, with some compounds characterized by interesting odoriferous properties (Dams et al., 2004). Additionally, p-Menthane-3-carboxaldehyde, derived from (+)- or (-)-menthone, serves as a chiral auxiliary for synthesizing carbonyl compounds bearing a chiral quaternary carbon, demonstrating the synthetic flexibility of the p-menthane scaffold (Spino et al., 2004).
Molecular Structure Analysis
The molecular structure of p-Menthane derivatives is determined using spectroscopic and crystallographic methods, revealing the intricate details of their bicyclic framework. For instance, the synthesis of cis-p-menthane diols and triols from corresponding cis-cyanohydrins highlights the cis-selectivity and regioselectivity achievable in p-Menthane chemistry, with structures confirmed by X-ray crystallography (Kobler & Effenberger, 2005).
Chemical Reactions and Properties
p-Menthane derivatives undergo a variety of chemical reactions, enabling the synthesis of a wide range of compounds. Enzyme-mediated reactions, such as the lipase-mediated kinetic resolution, are employed to prepare enantiomerically pure p-Menthane diols, which are precursors to several natural p-Menthane monoterpenes (Serra & Fuganti, 2002). The chemical diversity of p-Menthane derivatives is further illustrated by the synthesis of enantiomerically pure dialkyl diselenides, showcasing the molecule's versatility in asymmetric synthesis (Rafiński & Ścianowski, 2008).
Physical Properties Analysis
The physical properties of p-Menthane derivatives, such as their crystallinity, melting points, and odor qualities, are significantly influenced by their molecular structure. For example, the synthesis and organoleptic properties of p-Menthane lactones reveal their potential in the perfume industry due to their exceptional odor intensity and typical coumarin-like note (Gaudin, 2000).
Chemical Properties Analysis
The chemical properties of p-Menthane derivatives, including reactivity and selectivity in various chemical reactions, underscore their utility in synthetic chemistry. The highly diastereoselective synthesis of trans-para-Menthanic epoxyesters from parent para-menthenic esters illustrates the precise control achievable in the chemical transformation of p-Menthane derivatives (Bourgeois et al., 2001).
科学研究应用
绿色化学:从d-柠檬烯氢化得到的p-薄荷烷是一种生物基溶剂,具有作为绿色替代品的潜力,可替代石油基溶剂如正己烷或甲苯。它在从天然产品中提取类胡萝卜素、香气和油脂方面表现出类似的性能,并已成功应用于Soxhlet和Dean-Stark系统等分析提取程序(Madji et al., 2019)。
植物生物化学:像薄荷醇、薄荷酮和柠檬烯这样的p-薄荷烷单萜是有价值的香料化合物,广泛用于包括杀虫剂和药物在内的各种应用中。它们在植物中以专门的结构合成,并在防御和种间信号传递中发挥重要作用。合成生物学的进展正在实现这些化合物的大规模生产(Bergman & Phillips, 2020)。
燃料研究:对p-薄荷烷,一种生物衍生的异戊二烯烃的热解反应进行了研究,以探讨其作为“插入式”燃料的潜力。分子动力学模拟已用于了解其在高温下的分解过程,为其作为可再生能源的使用提供了见解(Wang et al., 2021)。
药物化学:已合成并评估了新型顺式p-薄荷烷类席夫碱化合物的除草活性。这些生物基化合物在农业应用中显示出潜力(Xu et al., 2017)。
燃烧动力学:对p-薄荷烷以及从萜类化合物衍生的其他生物喷气燃料化合物的燃烧动力学进行了研究,以了解它们在燃烧中的行为和作为可再生燃料来源的潜力(Oßwald等,2017)。
生物技术:已探索了像薄荷醇、薄荷酮和柠檬烯这样的p-薄荷烷单萜的生物技术生产。这包括研究参与它们生物合成的基因和酶,以及开发微生物和植物为基础的平台用于它们的生产(Lange, 2015)。
化学合成:p-薄荷烷-3-甲醛已被用作手性辅助剂,用于合成具有高对映纯度的环烷烯和杂环化合物,展示了它在有机合成领域的价值(Boisvert et al., 2006)。
药理学:研究已探索了p-薄荷烷衍生物的抗肿瘤活性,评估了它们在治疗实验性肿瘤中的有效性和毒性,从而突显了它们在癌症治疗中的潜力(Andrade et al., 2016)。
驱虫性:从柠檬桉中合成的p-薄荷烷-3,8-二醇的立体异构体已被评估其对按蚊的驱避作用,表明它们作为天然驱虫剂的潜力(Barasa et al., 2002)。
毒理学:已研究了天然驱虫剂p-薄荷烷-3,8-二醇的皮肤吸收和全身可用性,以评估其安全性(Reifenrath et al., 2009)。
作用机制
Target of Action
p-Menthane, specifically p-Menthane-3,8-diol (PMD), is primarily targeted towards insects . It acts as a natural insect repellent, repelling a variety of insects including mosquitoes, ticks, and other biting insects . The compound interferes with the sensory receptors of these insects, disrupting their ability to locate and target potential hosts .
Mode of Action
The mode of action of PMD lies in its strong odor and chemical composition . PMD has a distinctive smell that insects find unpleasant, acting as a deterrent . When applied to the skin or clothing, it creates a barrier that insects are inclined to avoid . Furthermore, PMD has been found to interfere with the sensory receptors of insects, making it difficult for them to detect the presence of humans or animals . This mechanism of action significantly reduces the risk of insect bites and can provide long-lasting protection .
Biochemical Pathways
p-Menthane monoterpenes are synthesized and stored in specialized anatomical structures such as glandular trichomes . These metabolites originate through the 2 C -methyl- d -erythritol-4-phosphate precursor pathway in the plastids of glandular trichome secretory cells but also require the activity of prenyltransferases and modifying enzymes in the mitochondria and endoplasmic reticulum to complete their functionalization to biologically active forms .
Pharmacokinetics
It is known that p-menthane is a natural compound derived from the leaves of eucalyptus citriodora and is considered safe for use on human skin .
Result of Action
The primary result of p-Menthane’s action is the repelling of insects, reducing the risk of insect bites and providing long-lasting protection . This makes it an ideal choice for individuals seeking protection against insect bites, particularly in areas where insect-borne diseases are prevalent .
Action Environment
The action of p-Menthane can be influenced by environmental factors. For instance, the production of p-Menthane monoterpenes occurs exclusively in specialized anatomical structures called glandular trichomes . These structures are found in certain plants, indicating that the production and therefore the action of p-Menthane can be influenced by the plant’s environment .
安全和危害
未来方向
p-Menthane, a novel bio-based solvent resulting from the hydrogenation of d-limonene, is being investigated as a green alternative to n-hexane or toluene for the extraction and solubilization of natural substances . This reveals the potential of p-Menthane as a green replacer for petroleum-based solvents such as n-hexane or toluene .
属性
IUPAC Name |
1-methyl-4-propan-2-ylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20/c1-8(2)10-6-4-9(3)5-7-10/h8-10H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJYNSNXFXLKNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20 | |
| Record name | P-MENTHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20589 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9025530, DTXSID30884219, DTXSID50883709 | |
| Record name | 1-Isopropyl-4-methylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9025530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
P-menthane is a clear liquid. (NTP, 1992), Liquid, Clear liquid; [CAMEO] Nearly colorless liquid with a pine-like odor; [MSDSonline] | |
| Record name | P-MENTHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20589 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, trans- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, cis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Isopropyl-4-methylcyclohexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2895 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | p-Menthane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031455 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Boiling Point |
170.9 °C AT 725 MM HG, 170.00 to 171.00 °C. @ 760.00 mm Hg | |
| Record name | 1-ISOPROPYL-4-METHYLCYCLOHEXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5328 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | p-Menthane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031455 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
less than 1 mg/mL at 70 °F (NTP, 1992), INSOL IN WATER; SOL IN BENZENE, PETROLEUM ETHER; VERY SOL IN ALCOHOL, ETHER, 0.00028 mg/mL at 25 °C | |
| Record name | P-MENTHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20589 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-ISOPROPYL-4-METHYLCYCLOHEXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5328 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | p-Menthane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031455 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
0.8039 AT 20 °C/4 °C | |
| Record name | 1-ISOPROPYL-4-METHYLCYCLOHEXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5328 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2.69 [mmHg] | |
| Record name | 1-Isopropyl-4-methylcyclohexane | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/2895 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS RN |
99-82-1, 1329-99-3, 1678-82-6, 6069-98-3, 34448-33-4 | |
| Record name | P-MENTHANE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20589 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | 1-Isopropyl-4-methylcyclohexane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=99-82-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Isopropyl-4-methylcyclohexane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099821 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Phellandrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001329993 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, trans- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001678826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, cis- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006069983 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | trans-p-Menthane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73979 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | cis-p-Menthane | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=73978 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, trans- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, cis- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1-Isopropyl-4-methylcyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9025530 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, cis- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30884219 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cyclohexane, 1-methyl-4-(1-methylethyl)-, trans- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50883709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-isopropyl-4-methylcyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.537 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Menthane, tetradehydro derivative | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.289 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1r,4r)-1-methyl-4-(propan-2-yl)cyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (1s,4s)-1-methyl-4-(propan-2-yl)cyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | P-MENTHANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CGW5GN8TXU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | 1-ISOPROPYL-4-METHYLCYCLOHEXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5328 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | p-Menthane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031455 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
-89.84 °C, -87.6 °C | |
| Record name | 1-ISOPROPYL-4-METHYLCYCLOHEXANE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5328 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | p-Menthane | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0031455 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of p-menthane?
A1: p-Menthane has the molecular formula C10H20 and a molecular weight of 140.27 g/mol.
Q2: How is the structure of p-menthane derivatives elucidated using spectroscopic techniques?
A2: Researchers commonly employ a combination of spectroscopic techniques, including Fourier Transform Infrared Spectroscopy (FTIR), Proton Nuclear Magnetic Resonance (1H NMR), Carbon-13 Nuclear Magnetic Resonance (13C NMR), and Mass Spectrometry (MS), to characterize the structure of p-menthane derivatives. For instance, FTIR analysis was used to investigate the interactions of p-menthane derivatives with the skin's stratum corneum by analyzing changes in C-H stretching vibrations [].
Q3: How does the presence of specific functional groups on the p-menthane ring influence biological activity?
A3: The type, position, and stereochemistry of functional groups significantly impact the biological activity of p-menthane derivatives. For example, p-menthane lactones exhibit notable feeding deterrent activity against the Colorado potato beetle, with the presence of an accessory hydroxyl or ketone group enhancing this activity compared to their ketone and alcohol precursors []. In another study, p-menthane derivatives containing hydroxyl or ketone groups were found to interact with stratum corneum lipids, potentially serving as penetration enhancers for transdermal drug delivery [].
Q4: Does the stereochemistry of p-menthane derivatives affect their biological activity?
A4: Yes, stereochemistry plays a crucial role in the biological activity of p-menthane derivatives. Studies on the antifeedant activity of terpenoid lactones with p-menthane skeletons against Colorado potato beetles demonstrated that the sensitivity to these compounds varied depending on the configuration of chiral centers within the molecule []. Furthermore, research on the biotransformation of p-menthane derivatives by Nicotiana tabacum cell cultures revealed that the stereochemistry at the C-2 position significantly influenced the extent of biotransformation [].
Q5: Can p-menthane derivatives be synthesized through catalytic hydrogenation?
A5: Yes, p-menthane can be synthesized via catalytic hydrogenation of dipentene using catalysts like skeletal nickel or Pd/C []. Optimization of reaction parameters such as temperature, pressure, and time is crucial for maximizing conversion rate and yield.
Q6: Has p-menthane been investigated as a potential green solvent?
A6: Research suggests that p-menthane, derived from the hydrogenation of d-limonene, exhibits potential as a bio-based alternative to conventional solvents like n-hexane and toluene in various applications []. This is attributed to its comparable solubilization profile for a range of compounds, including carotenes, volatile monoterpenes, and triglycerides, as determined by experimental and computational studies.
Q7: What are some challenges associated with formulating p-menthane derivatives, and how are they addressed?
A7: Volatility is a common challenge encountered when formulating p-menthane derivatives, particularly in applications like mosquito repellents. One approach to overcome this involves incorporating p-menthane-3,8-diol into a mixture with other compounds like propylene glycol, ethanol, glycerol, and 1,3-butanediol to create a more stable and effective repellent formulation [].
Q8: Have p-menthane derivatives demonstrated cytotoxic activity against cancer cells?
A8: Yes, several p-menthane derivatives, particularly those structurally related to perillyl alcohol, have shown cytotoxic activity against various human tumor cell lines in vitro. Notably, (-)-perillaldehyde 8,9-epoxide exhibited potent cytotoxicity against OVCAR-8, HCT-116, and SF-295 cell lines, highlighting the influence of structural modifications on anticancer activity [].
Q9: What is being done to utilize waste products from the extraction of p-menthane derivatives?
A9: Researchers are actively exploring ways to utilize waste streams generated during p-menthane derivative production. For example, the aqueous phase distillate, a by-product of citriodora oil extraction, can be processed to recover p-menthane-3,8-diol, which can then be incorporated into mosquito repellent formulations []. This approach not only reduces waste but also contributes to a more sustainable production process.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



